4-Chloro-3-methyl-5-phenyl-1,2-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
10557-76-3 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-3-methyl-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
BPBSMCWLDCPIIJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Oxazole Systems
Established Synthetic Routes to 1,2-Oxazole Derivatives
Classic and contemporary routes to 1,2-oxazoles offer a versatile toolkit for chemists, allowing for the preparation of a wide array of substitution patterns from various acyclic precursors. researchgate.net
One of the most powerful and widely used methods for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. core.ac.uknih.gov
The reaction between a terminal alkyne and a nitrile oxide, generated in situ from sources like hydroxyimidoyl chlorides or nitroalkanes, is a standard and highly effective route to 3,5-disubstituted isoxazoles. nih.govrsc.org For the synthesis of a 3-methyl-5-phenyl substituted core, this would involve the reaction of phenylacetylene (B144264) with a nitrile oxide derived from an acetaldehyde (B116499) precursor. The regioselectivity of this reaction, which dictates the placement of the substituents at the 3- and 5-positions, can often be controlled, although mixtures of regioisomers can sometimes form with unsymmetrical alkynes. rsc.org
Table 1: Overview of Cycloaddition Strategies for 1,2-Oxazole Synthesis
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | 3,5-Disubstituted 1,2-Oxazole | High efficiency; in situ generation of nitrile oxide is common. nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene | 3,5-Disubstituted 1,2-Oxazoline | Produces the dihydro- (isoxazoline) derivative. nih.gov |
| Intramolecular Cycloaddition | Alkynyl Nitrile Oxide | Fused Bicyclic Isoxazole (B147169) | A single molecule contains both the dipole and dipolarophile. nih.gov |
Beyond cycloaddition, 1,2-oxazoles can be synthesized through the transformation or rearrangement of other heterocyclic systems. These methods, while less common, provide alternative pathways that can be advantageous for specific substitution patterns. For instance, certain 2-formyl azirines have been shown to rearrange upon heating to afford isoxazoles. nih.gov Additionally, some 1,2,4-oxadiazoles can undergo rearrangement to form other heterocyclic structures, highlighting the potential for interconversion between related ring systems under specific conditions. researchgate.net Such transformations often proceed through an Addition of a Nucleophile with Ring Opening and Ring Closure (ANRORC) mechanism. researchgate.net
Targeted Synthesis of Halogenated 1,2-Oxazoles
The synthesis of 4-Chloro-3-methyl-5-phenyl-1,2-oxazole requires specific strategies to ensure the correct placement of the methyl, phenyl, and chloro substituents on the heterocyclic core. This can be achieved either by halogenating a pre-formed 3-methyl-5-phenyl-1,2-oxazole or by constructing the ring from a chlorinated precursor.
Direct C-H chlorination at the 4-position of a 3,5-disubstituted 1,2-oxazole can be challenging. A more controlled and regioselective approach involves building the ring with the halogen already incorporated. An effective method for the synthesis of 3,5-disubstituted 4-haloisoxazoles is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. acs.orgnih.gov
In this strategy, a suitable 2-alkyn-1-one is first converted to its O-methyl oxime. Subsequent reaction with an electrophilic halogen source, such as iodine monochloride (ICl) for chlorination, bromine for bromination, or iodine for iodination, triggers a cyclization event that yields the 4-haloisoxazole directly. organic-chemistry.org This method offers excellent regiocontrol, as the halogen is introduced specifically at the 4-position during the ring-forming step. organic-chemistry.orgnih.gov The versatility of this approach allows for the preparation of various 4-halo-isoxazoles by selecting the appropriate starting alkyne and halogenating agent. acs.org
The most direct and classical method for preparing 3,5-disubstituted 1,2-oxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) hydrochloride. nih.gov To obtain the 3-methyl-5-phenyl-1,2-oxazole core, the required precursor is 1-phenylbutane-1,3-dione.
The reaction proceeds by the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic 1,2-oxazole ring. The regiochemical outcome—determining whether the methyl group is at C-3 and the phenyl at C-5 or vice versa—can be influenced by the reaction conditions, particularly the pH. nih.gov
Table 2: Precursor-Based Synthesis of the 3-Methyl-5-Phenyl-1,2-Oxazole Core
| Synthetic Route | Key Precursors | Description |
|---|---|---|
| Condensation | 1-Phenylbutane-1,3-dione + Hydroxylamine | A classic method where the diketone cyclizes with hydroxylamine to form the isoxazole ring. nih.gov |
| Cycloaddition | Phenylacetylene + Acetonitrile oxide | A [3+2] cycloaddition approach where the substituents are introduced via the alkyne and nitrile oxide components. nih.gov |
Modern and Green Chemistry Approaches in 1,2-Oxazole Synthesis
In line with the principles of sustainable chemistry, modern synthetic methods aim to reduce waste, energy consumption, and the use of hazardous materials. nih.gov The synthesis of isoxazoles has benefited significantly from these advancements. mdpi.com
Ultrasound irradiation (sonochemistry) has emerged as a powerful green tool, accelerating reaction rates, improving yields, and often allowing for the use of environmentally benign solvents like water. mdpi.comresearchgate.net It has been successfully applied to multicomponent reactions for isoxazole synthesis, reducing reaction times from hours to minutes. mdpi.compreprints.org Microwave-assisted synthesis is another energy-efficient technique that dramatically shortens reaction times and improves yields for various isoxazole-forming reactions. nih.gov
Furthermore, the development of solvent-free methods, such as ball-milling, provides a clean and efficient alternative for 1,3-dipolar cycloadditions. nih.gov The use of deep eutectic solvents (DES) and catalysts derived from agro-waste (such as water extract of orange fruit peel ash) are other innovative strategies that align with green chemistry principles by replacing volatile organic solvents and hazardous catalysts. core.ac.uknih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods.
This technology is particularly beneficial for the synthesis of heterocyclic systems like 1,2-oxazoles. For instance, the synthesis of various phenylisoxazole derivatives has been efficiently achieved through microwave-assisted 1,3-dipolar cycloaddition reactions. researchgate.net One study reported the successful synthesis of thirty different phenylisoxazole derivatives with yields ranging from 30% to 93% under optimized microwave conditions. researchgate.net Similarly, isoxazole Schiff bases have been prepared from 3-amino-5-methyl isoxazole and substituted salicylaldehydes in as little as 30 seconds, a significant improvement over the several hours required by conventional refluxing. These examples underscore the potential of microwave irradiation to facilitate the rapid construction of the 3-methyl-5-phenyl-1,2-oxazole core.
The application of microwave energy could be envisioned for the key cyclization step in forming the this compound structure, potentially from a chlorinated precursor. The high efficiency of this method makes it attractive for library synthesis and rapid exploration of structure-activity relationships.
| Product Type | Reactants | Conditions | Time | Yield (%) |
| Phenylisoxazole Derivatives | Varies (via 1,3-dipolar cycloaddition) | Microwave, Metal-free | - | 30-93 researchgate.net |
| Isoxazole Schiff Bases | 3-amino-5-methyl isoxazole, Salicylaldehydes | Microwave | 30 sec | 90-95 |
| 5-Aryl-1,3-oxazoles | Aldehydes, TosMIC | Microwave, Methanol | - | High nih.gov |
Solvent-Free and Environmentally Benign Reaction Conditions
The pursuit of environmentally benign chemical processes has led to the development of solvent-free reactions and the use of green solvents like water. These approaches minimize the use of hazardous organic solvents, reducing environmental impact and operational costs.
The synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved under solvent-free conditions using an efficient and eco-friendly catalyst derived from the water extract of orange fruit peel ash. nih.gov This method highlights the potential of using agro-waste as a source for catalysts in green synthesis, affording isoxazole derivatives in high yields (86–92%). nih.gov
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully performed in water via a [3+2]-cycloaddition of nitrile oxides and various β-dicarbonyl compounds. beilstein-journals.org The reaction is fast, completing within 1-2 hours at room temperature, and provides an environmentally friendly route to this important class of compounds. beilstein-journals.org Another one-pot process for synthesizing sulfinyl 4-isoxazolines was developed in an aqueous medium, starting from aldehydes and hydroxylamine hydrochlorides, avoiding the need to isolate the intermediate nitrones. rsc.org These aqueous methods are particularly valuable as they simplify workup procedures and align with the principles of sustainable chemistry.
| Product | Reaction | Conditions | Key Features |
| 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | Condensation reaction | Agro-waste catalyst (WEOFPA), 60 °C | Solvent-free, Yields 86-92% nih.gov |
| Sulfinyl 4-isoxazolines | One-pot from aldehydes and hydroxylamine HCl | Aqueous medium | Green solvent, avoids isolation of intermediates rsc.org |
| 3,4,5-Trisubstituted isoxazoles | [3+2]-cycloaddition of nitrile oxides | Aqueous medium, Room Temp, 1-2 h | Environmentally friendly, Fast reaction beilstein-journals.org |
| 3,5-Disubstituted isoxazoles | Aldehydes + Alkynes | Deep eutectic solvent (ChCl:urea) | Use of biorenewable and recyclable solvent nih.gov |
Spectroscopic Characterization and Structural Elucidation
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in identifying the functional groups and probing the conformational landscape of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Analysis and Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of its bonds. For a compound like 4-Chloro-3-methyl-5-phenyl-1,2-oxazole, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its constituent parts.
Analysis of related structures, such as other substituted oxazoles, reveals typical vibrational frequencies. For instance, studies on compounds like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate have utilized FTIR to identify different conformers based on the orientation of substituent groups relative to the oxazole (B20620) ring. nih.govfigshare.com The spectra of such compounds, often recorded in various phases (e.g., KBr pellet, amorphous, and crystalline), show distinct bands that can be assigned to specific vibrational modes through computational support, such as Density Functional Theory (DFT) calculations. nih.govfigshare.com
Expected Characteristic FTIR Peaks:
C=N and C=C Stretching: The isoxazole (B147169) ring contains both C=N and C=C bonds, which would produce characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.
Aromatic C-H Stretching: The phenyl group would exhibit sharp absorption bands above 3000 cm⁻¹ due to aromatic C-H stretching.
Aliphatic C-H Stretching: The methyl group (CH₃) would show C-H stretching vibrations in the 2950-2850 cm⁻¹ range.
C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
N-O Stretching: The isoxazole N-O bond would have a characteristic stretching frequency, often found in the 1450-1300 cm⁻¹ range.
Aromatic C=C Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region would indicate the substitution pattern of the phenyl ring.
Raman Spectroscopy for Molecular Structure and Lattice Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton and lattice vibrations in the crystalline state. nih.gov
For related oxazole compounds, Raman spectra have been used to assign vibrational modes of the neat crystalline solid at room temperature. nih.gov The spectra are often compared with DFT calculations to achieve a full assignment of the observed bands. nih.gov For this compound, Raman spectroscopy would be valuable for confirming the vibrations of the phenyl and isoxazole rings.
Expected Characteristic Raman Shifts:
Ring Breathing Modes: Symmetrical vibrations of the phenyl and isoxazole rings would produce strong and sharp Raman signals.
C-Cl Vibration: The C-Cl bond vibration would also be Raman active.
Methyl Group Vibrations: Symmetric C-H bending and stretching modes of the methyl group would be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl and phenyl protons.
Phenyl Protons: The protons on the phenyl ring would typically appear as a multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the isoxazole ring.
Methyl Protons: The three protons of the methyl group attached to the isoxazole ring would give rise to a singlet, as there are no adjacent protons to cause splitting. This signal would be expected in the upfield region, likely between δ 2.0 and 3.0 ppm.
Data from similarly structured compounds, like 4-(4-chlorophenyl)-5-methyl-3-phenyl substituted 1,2-oxazoles, show methyl proton signals around δ 2.3-2.4 ppm and phenyl proton multiplets in the δ 7.1-7.5 ppm range. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.2 - 7.8 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, attached atoms).
Isoxazole Ring Carbons: The three carbon atoms of the isoxazole ring (C3, C4, and C5) would exhibit signals in the downfield region of the spectrum, typically between δ 110 and 170 ppm. The carbon attached to the chlorine atom (C4) and the carbons bonded to nitrogen and oxygen would have distinct chemical shifts influenced by the electronegativity of these heteroatoms.
Phenyl Ring Carbons: The six carbons of the phenyl group would produce signals in the aromatic region, generally between δ 125 and 140 ppm. The carbon atom directly attached to the isoxazole ring (ipso-carbon) would have a unique chemical shift compared to the others.
Methyl Carbon: The carbon of the methyl group would appear at a much higher field, typically between δ 10 and 20 ppm.
For comparison, ¹³C NMR data for a related compound, 4-(4-chlorophenyl)-5-methyl-1,2-oxazole derivative, shows the methyl carbon at δ 11.21 ppm and various aromatic and heterocyclic carbons in the δ 113-167 ppm range. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O/C=N Carbons (Isoxazole) | 150 - 170 |
| Aromatic/Heterocyclic C (Isoxazole/Phenyl) | 115 - 145 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₈ClNO), the high-resolution mass spectrum (HRMS) would provide the exact mass, confirming its elemental composition.
The electron impact (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak ([M+2]⁺) with an intensity approximately one-third that of the molecular ion peak, which is characteristic of a single chlorine atom.
The fragmentation pattern would likely involve the cleavage of the isoxazole ring and loss of small, stable molecules or radicals. Common fragmentation pathways for phenyl-substituted oxazoles and isoxazoles include the loss of CO, HCN, or cleavage of the N-O bond. clockss.org The phenyl and methyl groups could also be cleaved, leading to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
No publicly accessible crystallographic data, such as unit cell parameters, bond lengths, bond angles, or analysis of intermolecular interactions for this compound, could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Specific experimental UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound are not available in the surveyed literature. A comprehensive analysis of its electronic transitions and photophysical properties is therefore not possible.
Reactivity and Mechanistic Investigations of 1,2 Oxazoles
Photoinduced Isomerization Pathways of Substituted Isoxazoles
One of the most characteristic reactions of isoxazoles is their photochemical rearrangement to the isomeric oxazole (B20620) structure upon exposure to ultraviolet (UV) radiation. This transformation is a highly atom-efficient process that has garnered renewed interest for its synthetic utility.
The photoisomerization of isoxazoles to oxazoles is a well-documented process that proceeds through a series of high-energy intermediates. The reaction is initiated by the absorption of UV light (typically around 254 nm), which promotes the isoxazole (B147169) molecule to an excited singlet state. This excitation leads to the homolytic cleavage of the weakest bond in the ring, the N-O bond.
Theoretical and experimental studies have proposed several mechanistic pathways for this transformation. One dominant mechanism involves an initial N-O bond cleavage to form a vinylnitrene diradical. This is followed by rapid ring closure to a 2H-azirine intermediate, which then undergoes further photochemical rearrangement to yield the final oxazole product. A study on a closely related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, confirmed that UV irradiation (λ > 235 nm) leads to the formation of the corresponding oxazole, underscoring the applicability of this pathway to the title compound.
Continuous flow reactor technology has been shown to be a robust and scalable approach for converting isoxazoles into their oxazole counterparts, often achieving high yields in short residence times.
The "ring contraction-ring expansion" mechanism highlights the critical role of specific intermediates. Following the initial N-O bond cleavage, the resulting vinylnitrene species rapidly collapses to form a transient 2H-azirine. This three-membered ring is a key intermediate in the pathway.
Upon further irradiation, the 2H-azirine undergoes cleavage of the C-C single bond to generate a nitrile ylide. The nitrile ylide is a 1,3-dipolar species that can be described by propargylic and allenic resonance forms. This elusive intermediate is highly reactive and undergoes a rapid intramolecular 1,5-electrocyclization to form the stable aromatic oxazole ring. Low-temperature matrix isolation studies have successfully captured and characterized both azirine and nitrile ylide intermediates, providing direct spectroscopic evidence for their involvement in the isoxazole-to-oxazole photoisomerization process.
Table 1: Key Intermediates in Isoxazole Photoisomerization
| Intermediate | Structure | Role in Mechanism |
| Vinylnitrene | R-C(O)-C(R')=C(R'')-N: | Initial product of N-O bond cleavage. |
| 2H-Azirine | Three-membered ring containing nitrogen | Formed by the collapse of vinylnitrene; a key "ring contraction" intermediate. |
| Nitrile Ylide | R-C≡N+-C-(R')-C(O)R'' | Formed from C-C bond cleavage of the azirine; undergoes cyclization to the final product. |
Thermal Rearrangements and Stability Studies of Oxazole Derivatives
While photochemical rearrangement is common, isoxazoles can also undergo thermal isomerization to oxazoles, although this typically requires significantly higher temperatures. Studies on substituted isoxazoles have shown that thermal conversion can occur at temperatures around 230°C. The mechanism of the thermal rearrangement is believed to also proceed through a 2H-azirine intermediate, similar to the photochemical pathway.
The thermal stability of 4-Chloro-3-methyl-5-phenyl-1,2-oxazole is an important consideration for its synthesis and application. High temperatures can induce cleavage of the N-O bond, initiating the rearrangement cascade. The specific substituents on the ring can influence the activation energy required for this process. For other heterocyclic systems, kinetic studies have shown that the nature of substituents (electron-donating vs. electron-withdrawing) can dictate whether the rearrangement proceeds via homolytic or heterolytic bond cleavage.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Oxazole Ring System
The isoxazole ring is an aromatic system, though its aromaticity is influenced by the presence of the electronegative oxygen and nitrogen atoms. chemicalbook.com This structure allows it to participate in substitution reactions.
Electrophilic Aromatic Substitution: The isoxazole ring is generally considered to be electron-deficient, which would typically deactivate it towards electrophilic attack compared to benzene (B151609). However, due to the electron-donating character of the oxygen atom and the electron-withdrawing nature of the nitrogen, the electron distribution is complex. chemicalbook.com Theoretical and experimental evidence indicates that electrophilic substitution on the isoxazole ring preferentially occurs at the C4 position. reddit.com The intermediate carbocation (Wheland intermediate) formed by attack at C4 is more stabilized by resonance than the intermediates formed by attack at C3 or C5. Synthetically, this is demonstrated by the electrophilic cyclization of O-methyl oximes with reagents like iodine monochloride (ICl) to produce 4-iodoisoxazoles in high yields. nih.govorganic-chemistry.org This indicates that the C4 position of this compound is already occupied, and further electrophilic substitution on the ring itself would be unlikely under standard conditions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups. While the chloro group at C4 in the title compound is not a strong activating group, the inherent properties of the ring can facilitate substitution. Research has shown that a nitro group at the C5 position of the isoxazole ring can be readily displaced by various nucleophiles (O-, N-, and S-based) via an SNAr mechanism. rsc.org This suggests that, under appropriate conditions, nucleophilic substitution at positions C3 or C5 could be possible, especially if further activated. The chlorine atom at C4 could also potentially be replaced by a strong nucleophile, although this is less common than substitution at C3 or C5.
Functionalization and Derivatization Strategies at Phenyl, Methyl, and Chloro Substituent Positions
Further modification of this compound can be achieved by targeting its existing substituents.
At the Phenyl Position: The C5-phenyl group behaves as a typical substituted benzene ring and is amenable to standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The isoxazole ring will act as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl ring. Conversely, if functional groups are already present on the phenyl ring, they can be modified. For instance, a bromo-substituted phenyl group on an isoxazole can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.
At the Methyl Position: The C3-methyl group offers fewer straightforward pathways for functionalization. The protons on the methyl group are weakly acidic and can be removed by a very strong base to generate a carbanion for subsequent reaction with electrophiles. A more common approach for functionalizing such methyl groups is free-radical halogenation (e.g., using N-bromosuccinimide), which would yield a halomethyl derivative (e.g., 3-(bromomethyl)-4-chloro-5-phenyl-1,2-oxazole). This intermediate is a versatile precursor for introducing a variety of nucleophiles.
At the Chloro Substituent Position: The chlorine atom at the C4 position is a key site for derivatization. Halogenated isoxazoles are valuable intermediates in synthetic chemistry. The C4-chloro group can be replaced via nucleophilic substitution, although this may require harsh conditions. A more versatile and widely used strategy is to employ the C4-halo position in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings allow for the introduction of a vast array of functional groups at the C4 position, providing a powerful tool for creating diverse libraries of isoxazole derivatives. nih.gov
Table 2: Summary of Potential Derivatization Strategies
| Substituent Position | Reaction Type | Potential Reagents | Resulting Functional Group |
| C5-Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro group at meta position |
| C5-Phenyl Ring | Palladium-Catalyzed Cross-Coupling | R-B(OH)₂, Pd catalyst (if phenyl is halogenated) | Aryl, alkyl, etc. |
| C3-Methyl Group | Free-Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) |
| C4-Chloro Group | Palladium-Catalyzed Cross-Coupling | R-B(OH)₂, R-C≡CH, R-NH₂, etc. | Aryl, alkynyl, amino, etc. |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. These ab initio methods solve the electronic Schrödinger equation to provide insights into molecular geometry, stability, and electronic distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the conformational possibilities of a molecule. For a molecule like 4-Chloro-3-methyl-5-phenyl-1,2-oxazole, the primary degree of conformational freedom is the rotation of the phenyl group relative to the plane of the 1,2-oxazole ring.
DFT calculations are widely employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. ejournal.by
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed by performing a frequency calculation on the optimized molecular geometry. scielo.org.za These calculations predict the positions of absorption bands corresponding to specific vibrational modes, such as C-H stretching of the phenyl and methyl groups, C=N and C=C stretching within the oxazole (B20620) ring, and C-Cl vibrations. The calculated wavenumbers are often scaled by a factor to improve agreement with experimental spectra. scielo.org.za A full assignment of vibrational modes can be achieved by analyzing the potential energy distribution (PED). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical chemical shifts for each nucleus in the molecule, which are highly sensitive to the electronic environment. researchgate.net Comparing these predicted shifts with experimental data is a powerful tool for structural elucidation.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic structure, including the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) involved in the transitions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Transitions
While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the atomic motions of the molecule in a simulated environment, such as a solvent box, by solving Newton's equations of motion. nih.gov
For this compound, MD simulations can be used to explore its conformational flexibility in solution. These simulations can track the rotation of the phenyl ring and other bond torsions over nanoseconds or longer, revealing the accessible conformational states and the frequency of transitions between them. nih.govnih.gov This provides a more realistic picture of the molecule's behavior in a liquid phase compared to the gas-phase or solid-state view from DFT and X-ray crystallography, respectively.
Binding Energy Calculations and Ligand-Target Interaction Modeling (e.g., MM/PBSA)
To evaluate the potential of this compound as a ligand for a biological target (e.g., a protein), computational methods can be used to predict its binding affinity. After an initial molecular docking step to predict the binding pose, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.govfrontiersin.org
The MM/PBSA method calculates the binding free energy (ΔG_bind) by combining molecular mechanics energy terms with a continuum solvation model. nih.gov The calculation involves:
Running separate MD simulations for the protein-ligand complex, the free protein, and the free ligand.
Calculating the average molecular mechanics energies (van der Waals and electrostatic interactions).
Calculating the solvation free energy, which includes a polar component (from solving the Poisson-Boltzmann equation) and a non-polar component (related to the solvent-accessible surface area). nih.govnih.gov
Quantum chemical calculations on similar phenyl-substituted oxazoles have shown that the phenyl groups can significantly contribute to the stability of a ligand-biomolecule complex through π-stacking interactions, potentially increasing the binding energy by up to 2.5 kcal/mol. bioorganica.com.ua This suggests that the phenyl group in this compound could play a crucial role in its binding to a target.
Elucidation of Reaction Mechanisms through Computational Pathways
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, including the synthesis or transformation of 1,2-oxazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, allowing for a detailed step-by-step understanding of the reaction pathway. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact.
For a very similar compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, Hirshfeld analysis revealed the nature and relative importance of various intermolecular interactions that contribute to the crystal packing. nih.govgazi.edu.tr The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The major contributions to the crystal packing in this related structure were found to be from H···H, H···C/C···H, and Cl···H/H···Cl contacts. nih.govgazi.edu.tr Given the structural similarity, a similar pattern of interactions would be expected for this compound.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 48.7 |
| H···C/C···H | 22.2 |
| Cl···H/H···Cl | 8.8 |
| O···H/H···O | 8.2 |
| N···H/H···N | 5.1 |
These interactions, particularly the hydrogen-based contacts, are crucial in dictating the three-dimensional architecture of the crystal. The shape-index mapping can also reveal the presence of π–π stacking interactions, which are often indicated by characteristic adjacent red and blue triangles on the surface plot. nih.govgazi.edu.tr
Design and Synthesis of 4 Chloro 3 Methyl 5 Phenyl 1,2 Oxazole Analogues and Derivatives
Structure-Activity Relationship (SAR) Studies on Substituted Oxazole (B20620) Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the 4-Chloro-3-methyl-5-phenyl-1,2-oxazole core, SAR investigations focus on the impact of substituents at the 3, 4, and 5-positions of the isoxazole (B147169) ring, as well as on the phenyl moiety. While specific SAR data for this exact compound is not extensively published, general trends observed in related trisubstituted isoxazole series provide valuable insights.
Modifications at the 3-position (methyl group) can influence the steric and electronic properties of the molecule. Replacing the methyl group with larger alkyl or aryl groups can probe the size limitations of the target's binding pocket. Introducing functional groups capable of hydrogen bonding, such as hydroxymethyl or aminomethyl, can introduce new interactions with the biological target and potentially increase potency.
The 5-position is substituted with a phenyl ring . This aromatic group provides a large scaffold for modification. SAR studies on the phenyl ring typically involve introducing various substituents at the ortho, meta, and para positions. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) can alter the electronic properties of the entire molecule and affect its binding affinity. The position of these substituents is also critical; for instance, a para-substituted phenyl ring may have a different biological effect compared to a meta-substituted one due to the different spatial orientation of the substituent. Studies on some isoxazole derivatives have suggested that electron-withdrawing groups on a phenyl ring at the C-3 position and electron-donating groups at the C-5 position can enhance certain biological activities. ijpca.orgnih.gov
The following table summarizes potential modifications and their expected impact on the biological activity based on general SAR principles for isoxazole scaffolds.
| Position of Modification | Substituent | Potential Impact on Biological Activity |
| 3-position (Methyl) | Larger alkyl groups (e.g., ethyl, propyl) | Probes steric tolerance of the binding pocket. |
| Functionalized alkyl groups (e.g., -CH2OH, -CH2NH2) | Introduces potential for new hydrogen bonding interactions. | |
| 4-position (Chloro) | Other halogens (F, Br) | Modulates electronic properties and lipophilicity. |
| Small alkyl or cyano groups | Explores steric and electronic requirements. | |
| 5-position (Phenyl) | Electron-donating groups (e.g., -OCH3, -CH3) | Can enhance activity depending on the target. |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Can alter binding affinity and metabolic stability. | |
| Positional Isomers (ortho, meta, para) | Affects the spatial orientation and interaction with the target. |
Strategies for Rational Design and Targeted Modification at the 3, 4, and 5 Positions of the Oxazole Ring and Phenyl Moiety
Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules with high affinity and selectivity. For the this compound scaffold, rational design strategies focus on targeted modifications to optimize interactions with specific enzymes or receptors.
Targeted Modification at the 3-Methyl Position: If the target protein has a known binding site, the methyl group can be replaced with moieties that complement the pocket. For example, if a nearby amino acid residue can act as a hydrogen bond donor or acceptor, introducing a corresponding functional group on a side chain at the 3-position can lead to a significant increase in binding affinity.
Targeted Modification at the 4-Chloro Position: The chloro group at the 4-position can be a synthetic handle for introducing further diversity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, can be employed to attach a wide variety of substituents at this position. acs.orgacs.org This allows for the exploration of a much larger chemical space than simple halogen substitution. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl ring, potentially leading to new π-π stacking interactions with the target.
Targeted Modification of the 5-Phenyl Moiety: The phenyl ring at the 5-position is a prime candidate for bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing the phenyl ring with other aromatic systems like pyridine (B92270), thiophene, or furan (B31954) can alter the compound's polarity, solubility, and metabolic profile while maintaining key aromatic interactions. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a crucial interaction with the target protein.
Development of Libraries and Combinatorial Chemistry Approaches for Novel 1,2-Oxazole Structures
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. This approach is particularly useful in the early stages of drug discovery for identifying hit compounds. For the 1,2-oxazole scaffold, both solid-phase and solution-phase combinatorial strategies have been developed to generate diverse libraries.
Solution-Phase Parallel Synthesis: One effective approach for creating a library of 3,4,5-trisubstituted isoxazoles involves a solution-phase parallel synthesis methodology. acs.orgacs.orgnih.govresearchgate.net This strategy often begins with the synthesis of a key intermediate, such as a 4-iodoisoxazole, which can then be subjected to a variety of palladium-catalyzed cross-coupling reactions in a parallel format. By using different building blocks (e.g., boronic acids, terminal alkynes, styrenes, and amines) in each well of a multi-well plate, a large and diverse library of isoxazole analogues can be generated efficiently. For instance, a 51-member library of 3,4,5-trisubstituted isoxazoles was successfully generated using this approach, demonstrating the feasibility of creating diverse isoxazole-based libraries for high-throughput screening. acs.orgacs.org
Solid-Phase Synthesis: Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. For isoxazole synthesis, a common strategy involves attaching one of the building blocks to a solid support and then carrying out the subsequent chemical transformations. For example, a resin-supported carboxylic acid can be used as a starting point to introduce diversity at one of the isoxazole positions. nih.gov
The development of such libraries allows for the screening of thousands of compounds against a biological target in a short period. The data obtained from these screens can then be used to build more detailed SAR models and guide the rational design of more potent and selective lead compounds.
Exploration of Biological Activity Mechanisms Academic Focus
Enzyme Modulation and Inhibition Mechanisms
Oxazole (B20620) analogues have been identified as potent inhibitors of several key enzymes involved in pathological processes. Their mechanisms of action often involve specific binding to enzyme active sites, leading to modulation of their catalytic activity.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is implicated in various diseases, including peptic ulcers caused by Helicobacter pylori, making urease inhibition a significant therapeutic strategy. nih.gov While studies specifically on 4-Chloro-3-methyl-5-phenyl-1,2-oxazole are limited, research on related oxazole-based scaffolds has demonstrated significant urease inhibitory potential. nih.gov
Structure-activity relationship (SAR) studies on a series of imidazopyridine-based oxazole analogs have provided insights into the features that govern their inhibitory activity. nih.gov It has been observed that the presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (–NO2) groups, on the aryl ring of the oxazole derivative leads to excellent urease inhibition. nih.gov For instance, an analog bearing 3-CF3 and 5-NO2 groups on its aryl ring was identified as a highly potent inhibitor, even more so than the standard drug thiourea. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom in this compound could contribute positively to its potential as a urease inhibitor. Conversely, bulky substituents at certain positions on the aryl ring have been found to reduce inhibitory potential. nih.gov
Table 1: Urease Inhibition by Imidazopyridine-Oxazole Analogs
| Compound | Substituents on Aryl Ring | IC50 (µM) |
|---|---|---|
| 4i | 3-CF3, 5-NO2 | 5.68 ± 1.66 |
| 4o | 2-CF3, 5-NO2 | 7.11 ± 1.24 |
| 4g | 2-OH, 5-NO2 | 9.41 ± 1.19 |
| 4h | 4-OH, 3-NO2 | 10.45 ± 2.57 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
Data sourced from in vitro urease inhibition assays. nih.gov
Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous degenerative diseases. nih.gov Oxazole derivatives have been investigated for their antioxidant properties, which involve various mechanisms to counteract oxidative damage. researchgate.netnih.govmdpi.com
One area of study has been the effect of these compounds on hepatic cytochrome P450-dependent enzymes, such as 7-ethoxyresorufin-O-deethylase (EROD). nih.gov In an in vitro study using rat liver microsomes, a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives were evaluated for their antioxidant activity and their effect on EROD. nih.gov The EROD enzyme is involved in the metabolism of xenobiotics, and its inhibition can be an indicator of antioxidant potential. The results showed that several oxazole derivatives could significantly inhibit EROD activity. nih.gov
The most potent compound in the series, designated E3 (4-(4-methoxybenzylidene)-2-(4-methoxyphenyl)oxazol-5(4H)-one), demonstrated a remarkable 89% inhibition of microsomal EROD activity at a concentration of 10⁻³ M, which was superior to the 85% inhibition shown by the specific inhibitor caffeine (B1668208) at the same concentration. nih.gov This highlights the potential of the oxazole scaffold to interact with and modulate key enzyme systems involved in cellular oxidative processes. nih.gov
Table 2: Inhibition of Rat Hepatic Microsomal EROD Activity by Oxazole-5(4H)-one Derivatives
| Compound | Concentration (M) | % Inhibition |
|---|---|---|
| E1 | 10⁻³ | 67 |
| E2 | 10⁻³ | 53 |
| E3 | 10⁻³ | 89 |
| E4 | 10⁻³ | 65 |
| Caffeine (Inhibitor) | 10⁻³ | 85 |
Data represents the percentage inhibition of EROD activity in vitro. nih.gov
The anti-inflammatory properties of many oxazole and isoxazole (B147169) derivatives can be attributed to their ability to inhibit specific enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). nih.govnih.gov
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma. nih.govnih.gov The development of 5-LOX inhibitors is therefore a significant area of research. nih.gov Studies on isoxazole derivatives have identified several compounds with potent, concentration-dependent inhibition of 5-LOX. nih.govnih.gov For example, in one study, a series of ten synthesized isoxazole derivatives exhibited excellent blocking effects on the 5-LOX pathway, with the most potent compound, C6, showing a significant percentage of inhibition and a low IC50 value comparable to the reference drug. nih.gov
Table 3: In Vitro 5-LOX Enzyme Inhibition by Isoxazole Derivatives
| Compound | IC50 (µM) |
|---|---|
| C3 | 8.47 |
| C5 | 10.48 |
| C6 | Potent (specific value not stated, but lowest in series) |
IC50 is the concentration of the compound that results in 50% inhibition of the enzyme. nih.govnih.gov
Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. derpharmachemica.com Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. derpharmachemica.com A major advancement in this area was the development of selective COX-2 inhibitors, which reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govderpharmachemica.com
The isoxazole ring is a core structural feature of the "coxib" class of selective COX-2 inhibitors, such as Valdecoxib. nih.govwikipedia.org Research has focused on synthesizing novel isoxazole derivatives with high selectivity for COX-2 over COX-1. nih.gov In one study, newly designed isoxazole derivatives showed promising selectivity, with compound C6 being the most potent against COX-2, and compound C5 also showing high activity. nih.gov Another study on benzoxazole (B165842) derivatives identified compounds that were over 300-fold more selective for COX-2. derpharmachemica.com This demonstrates the suitability of the oxazole scaffold for designing potent and selective anti-inflammatory agents. nih.govderpharmachemica.comexlibrisgroup.com
Table 4: In Vitro COX-1/COX-2 Enzyme Inhibition by Isoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| C5 | >100 | 0.85 ± 0.04 | >117.64 |
| C6 | >100 | 0.55 ± 0.03 | >181.81 |
| Celecoxib (Standard) | 5.10 ± 0.21 | 0.05 ± 0.01 | 102 |
Data sourced from in vitro enzyme inhibition assays. nih.gov
Antimicrobial Action Pathways of Oxazole Derivatives
Isoxazole and its derivatives are recognized for their broad-spectrum antimicrobial properties, with activity against various pathogenic bacteria and fungi. ijrrjournal.comresearchgate.netmdpi.com The mechanism of action can be either microbicidal, involving the destruction of the microorganism, or microbistatic, which involves the inhibition of its growth and reproduction. ijrrjournal.com
The antibacterial action of isoxazole derivatives involves various mechanisms. Bactericidal agents often work by targeting and disrupting the bacterial cell wall or cell membrane, while bacteriostatic agents typically inhibit essential processes like protein synthesis or metabolic pathways. ijrrjournal.com The specific substitutions on the isoxazole ring can significantly influence the compound's antibacterial activity and spectrum. researchgate.net
Research has demonstrated the efficacy of isoxazole derivatives against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov Some derivatives have shown particular effectiveness in combating bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.gov For example, two compounds, PUB9 and PUB10, were able to reduce over 90% of biofilm-forming cells of both S. aureus and P. aeruginosa. nih.gov Studies have reported the Minimum Inhibitory Concentration (MIC) values for various derivatives, quantifying their potency. mdpi.comnih.gov
Table 5: Antibacterial Activity of Isoxazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa |
|---|---|---|
| Chalcone 28 | 1 | >128 |
| PUB9 | 0.00024 | 0.25 |
| PUB10 | 0.031 | 0.25 |
| Ciprofloxacin (Standard) | 2 | 2 |
Data sourced from serial tube dilution and microplate model assays. mdpi.comnih.gov
Similar to their antibacterial action, oxazole derivatives exhibit potent antifungal activity through various mechanisms. ijrrjournal.commdpi.com They have been evaluated against a range of fungal strains, including clinically relevant species like Candida albicans, Aspergillus niger, and Candida tropicalis. mdpi.commdpi.com The 1,3-thiazole scaffold, when incorporated with an isoxazole ring, has been noted to be particularly crucial for antifungal activity. mdpi.com
Studies have highlighted isoxazole-based compounds that not only inhibit fungal growth but also eradicate fungal biofilms. mdpi.com Certain derivatives have shown selective antifungal activity, effectively targeting pathogenic fungi like C. albicans without negatively impacting beneficial microbiota, which is a significant advantage for potential therapeutic applications. mdpi.com The potency of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) and ketoconazole. ijrrjournal.commdpi.com
Table 6: Antifungal Activity of Isoxazole Derivatives (MIC in µg/mL)
| Compound | Aspergillus niger | Candida tropicalis | Candida albicans |
|---|---|---|---|
| Chalcone 28 | 2 | 4 | - |
| Dihydropyrazole 46 | 2 | 2 | - |
| PUB9 | - | - | 0.125 |
| PUB10 | - | - | 0.125 |
| Fluconazole (Standard) | 1 | 1 | - |
Data sourced from serial tube dilution and microplate model assays. mdpi.comnih.gov
No Specific Research Found for this compound's Anticancer Mechanisms
A comprehensive search of scientific literature has revealed a significant lack of specific research data on the anticancer mechanisms of the chemical compound this compound. Despite a broad interest in the anticancer potential of oxazole derivatives in general, this particular compound does not appear to have been the subject of dedicated studies into its biological activity, specifically concerning apoptosis induction pathways and molecular targeting in cancer cells.
Therefore, it is not possible to provide a detailed article on the "" for this compound as outlined in the user's request. The foundational research required to elaborate on its specific interactions with cancer cell lines, its influence on apoptotic pathways, and its potential molecular targets is not available in the public domain.
While the broader class of oxazole compounds has been investigated for various therapeutic properties, including anticancer effects, scientific inquiry is highly specific. The biological and mechanistic profile of one compound cannot be extrapolated from others, even within the same chemical family, without direct experimental evidence. The precise arrangement of atoms and functional groups, such as the chloro, methyl, and phenyl groups on the 1,2-oxazole core of this specific molecule, dictates its unique chemical and biological properties.
Consequently, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided, highly specific subject matter. Further research would be needed to be conducted on this compound to determine its potential as an anticancer agent and to elucidate the mechanisms by which it may act.
Advanced Applications and Emerging Research Directions
Role in Materials Science and Polymer Chemistry
While specific research on the direct incorporation of 4-Chloro-3-methyl-5-phenyl-1,2-oxazole into polymers is not extensively documented, the broader class of oxazole-containing compounds has demonstrated significant potential in materials science. The oxazole (B20620) motif is a valuable component in the synthesis of specialized polymers and materials due to its thermal stability, specific electronic properties, and ability to act as a ligand for metal catalysts used in polymerization.
Vanadium complexes featuring substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, for instance, have been successfully employed as active catalysts in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The inclusion of such heterocyclic structures influences the performance of the copolymerization reaction and affects the microstructure and physical properties of the resulting polymers. mdpi.com The structural features of this compound, including the rigid heterocyclic ring, the halogen atom (which can impart flame-retardant properties), and the phenyl group (which can enhance thermal stability and modify refractive index), make it a theoretical candidate for creating novel polymers with tailored characteristics.
| Compound Class | Application Area | Observed/Potential Effect | Reference |
|---|---|---|---|
| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole-Vanadium Complexes | Polymerization Catalysis | Active catalysts for producing high molecular weight polyethylene (B3416737) and ethylene-norbornene copolymers. | mdpi.com |
| General Phenyl-Substituted Heterocycles | High-Performance Polymers | Potential for increased thermal stability and modified optical properties (e.g., refractive index). | General Principle |
| Halogenated Aromatic Heterocycles | Flame-Retardant Materials | Incorporation of chlorine atoms can enhance flame retardancy in polymers. | General Principle |
Applications as Fluorescent Molecules and Brightening Agents
Heterocyclic compounds containing conjugated π-systems are often investigated for their photophysical properties, including fluorescence. Molecules such as 2-phenylbenzoxazoles are utilized as organic brightening agents and as dopants in organic light-emitting diodes (OLEDs). researchgate.net The fluorescence in these systems arises from the extended conjugation between the aromatic and heterocyclic rings.
The potential for this compound to act as a fluorescent molecule stems from the conjugation between its phenyl group and the 1,2-oxazole core. Substituents on the rings can significantly modulate the fluorescent properties. Studies on other heterocyclic systems, such as 1,2,3-triazoles, have shown that their fluorescent properties are easily adjustable depending on the nature of the substituents attached to the aryl rings. nih.gov For example, 1,2,3-triazoles with electron-withdrawing substituents have been noted for their fluorescent activity. researchgate.net The chloro and methyl groups on the this compound scaffold would be expected to fine-tune its absorption and emission wavelengths, quantum yield, and Stokes shift. While specific data for this compound is limited, the general principles suggest its potential as a fluorophore.
| Compound Class | Excitation Range (nm) | Emission Range (nm) | Key Feature | Reference |
|---|---|---|---|---|
| Benzothiazole Derivatives | ~330 | 380 - 450 | Exhibit good fluorescent properties suitable for various applications. | researchgate.net |
| 4,5-bis(arylethynyl)-1,2,3-triazoles | Not specified | Variable (Stokes shifts >150 nm) | Fluorescent properties are highly tunable based on aryl substituents. | nih.gov |
| 1-[4-(cyano)phenyl]-4-acetyl-5-methyl-1,2,3-triazole | Not specified | Dual emission in chloroform | Shows distinct dual emission behavior, indicating complex photophysics. | researchgate.net |
Catalytic Activity and Coordination Chemistry of Oxazole-Containing Ligands
The nitrogen atom in the 1,2-oxazole ring possesses a lone pair of electrons, making it a potential coordination site for transition metal ions. This allows oxazole-containing molecules to act as ligands in the formation of metal complexes, which can exhibit catalytic activity. The field of transition metal catalysis is integral to the synthesis and functionalization of isoxazoles and other heterocycles. researchgate.net
Research has demonstrated that vanadium complexes with ligands based on (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole are effective catalysts for olefin polymerization. mdpi.com The structure of the ligand, including the position of methyl substituents, has a considerable impact on the catalytic performance and the properties of the resulting polymer. mdpi.com In the case of this compound, the nitrogen atom could coordinate to a metal center, while the phenyl, methyl, and chloro substituents would influence the steric and electronic environment of the resulting complex, thereby modulating its stability and catalytic reactivity. This opens up the possibility of designing novel catalysts for a range of organic transformations.
| Ligand | Metal Center | Catalytic Application | Key Finding | Reference |
|---|---|---|---|---|
| 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | Vanadium(III) | Ethylene Polymerization | Forms an active catalyst for producing polyethylene. | mdpi.com |
| 4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | Vanadium(III) | Ethylene-Norbornene Copolymerization | Ligand structure influences copolymer microstructure and physical properties. | mdpi.com |
| 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole | Vanadium(III) | Ethylene-Norbornene Copolymerization | The position of the methyl group significantly impacts catalyst performance. | mdpi.com |
Future Research Avenues for this compound and its Bioactive Analogues
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org This established therapeutic potential provides a strong rationale for the future investigation of this compound and its analogues.
Future research directions can be multifaceted:
Synthesis of Analogues: A primary avenue involves the synthesis of a library of analogues by modifying the substituents on the core structure. For example, the chlorine atom could be replaced with other halogens (F, Br, I) or electron-donating/withdrawing groups. Similarly, the substitution pattern on the C-5 phenyl ring could be varied. Research has shown that the presence and position of groups like methoxy, dimethylamino, bromine, nitro, and chlorine on the phenyl rings of isoxazoles can enhance antibacterial activity. ijpca.org
Biological Screening: These newly synthesized analogues should undergo systematic screening for a wide range of biological activities. Given the prevalence of isoxazoles as anticancer agents, screening against various cancer cell lines would be a priority. nih.gov Isoxazole derivatives have been shown to act through diverse mechanisms, such as inducing apoptosis and inhibiting enzymes like topoisomerase. nih.gov
Materials and Photophysics: Building on the potential discussed in sections 8.1 and 8.2, future work should involve the empirical study of the material and photophysical properties of this compound. This includes its incorporation into polymers and a detailed characterization of its fluorescent behavior.
Catalysis: A further research direction is the synthesis and characterization of metal complexes using this compound as a ligand, followed by an evaluation of their catalytic efficacy in important organic reactions.
The versatility of the isoxazole ring suggests that focused research on this compound and its derivatives could lead to the discovery of novel compounds with significant applications in medicine and materials science. rsc.org
| Isoxazole Derivative Type | Reported Biological Activity | Potential Mechanism/Target | Reference |
|---|---|---|---|
| Substituted Phenyl Isoxazoles | Anticancer | Inducing apoptosis, aromatase inhibition, tubulin congregation disruption. | nih.gov |
| Various Isoxazole Derivatives | Antibacterial | Activity enhanced by specific substituents (e.g., -Cl, -NO2, -OCH3) on phenyl rings. | ijpca.org |
| 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides | Anti-inflammatory | Activity attributed to the benzoyl group at position 5. | nih.gov |
| General Isoxazole Scaffolds | Antiviral, Analgesic, Antidepressant | The core isoxazole nucleus is found in numerous marketed drugs with diverse activities. | researchgate.net |
| Leflunomide | Antirheumatic | Immunomodulatory effects. | researchgate.net |
Q & A
Q. Table 1: Comparison of Synthetic Protocols
| Study | Solvent | Time (h) | Yield (%) | Purity (mp, °C) |
|---|---|---|---|---|
| Badie et al. (2014) | DMSO | 18 | 65 | 141–143 |
| PubChem-derived | Ethanol | 24 | 72 | 182–183 (analog) |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
X-ray crystallography remains the gold standard for resolving molecular geometry and substituent orientation. Using SHELX programs (e.g., SHELXL for refinement), researchers can:
Data collection : High-resolution datasets (≤1.0 Å) minimize thermal displacement errors.
Structure solution : Direct methods (SHELXS) or Patterson-based approaches (SHELXD) locate heavy atoms (e.g., Cl).
Refinement : Anisotropic displacement parameters refine bond lengths/angles (target σ: ±0.01 Å for bonds, ±0.5° for angles) .
Validation : R-factors (<5%) and residual electron density maps (<0.3 eÅ⁻³) confirm accuracy.
Example : A related oxazole derivative (Acta Cryst. E, 2012) achieved R1 = 0.039 using SHELXL, confirming chloro-phenyl orientation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions. For example, aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- IR : Stretching frequencies for C-Cl (~550 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl, m/z 35.5) .
Note : Cross-validate with computational methods (e.g., PubChem InChIKey) to resolve isomeric ambiguities .
Advanced: How should researchers address contradictory data in thermodynamic or kinetic studies of this compound?
Methodological Answer:
Contradictions often arise from experimental design or instrumentation variability. Mitigation strategies include:
Error propagation analysis : Use tools like Data Reduction and Error Analysis for the Physical Sciences (Bevington & Robinson) to quantify uncertainties in rate constants or ΔH values .
Control experiments : Replicate under identical conditions (e.g., solvent purity, temperature calibration).
Multivariate statistics : Principal Component Analysis (PCA) identifies outliers in datasets .
Theoretical validation : Compare results with DFT calculations (e.g., Gaussian09) for bond dissociation energies or reaction pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 4°C to prevent degradation.
Regulatory compliance : Consult ChemIDplus or ECHA guidelines for disposal and exposure limits .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for oxazole derivatives?
Methodological Answer:
Variable selection : Systematically modify substituents (e.g., Cl, methyl, phenyl) while maintaining core structure.
Biological assays : Use dose-response curves (IC₅₀, EC₅₀) to quantify activity.
Statistical modeling : Apply QSAR with descriptors like logP, molar refractivity, and Hammett constants .
Crystallographic data : Correlate binding affinity with molecular docking results (e.g., AutoDock Vina) .
Example : A 2025 study linked 5-phenyl substitution to enhanced bioactivity via π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
